molecular formula C14H21BFNO4 B2678447 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid CAS No. 2377606-12-5

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid

Cat. No.: B2678447
CAS No.: 2377606-12-5
M. Wt: 297.13
InChI Key: LGSARWFLWPUWNR-UHFFFAOYSA-N
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Description

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (BOC) protected amino group. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a BOC protecting group to prevent unwanted reactions during subsequent steps.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction.

    Formation of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding boranes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Boc-amino)phenylboronic acid
  • 4-(tert-Butoxycarbonyl)amino]benzeneboronic acid
  • C-(1,1-Dimethylethyl) N-(4-boronophenyl)carbamate

Uniqueness

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This makes it a valuable compound for specific applications where fluorine’s influence on chemical behavior is desired .

Biological Activity

4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields due to its unique chemical structure and potential biological applications. This compound features a boronic acid group, a fluorine atom, and a tert-butoxycarbonyl (BOC) protected amino group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

The structural formula of this compound can be represented as follows:

C13H18BFNO2\text{C}_{13}\text{H}_{18}\text{B}\text{F}\text{N}\text{O}_{2}
PropertyValue
Molecular Weight239.09 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot specified

The biological activity of this compound primarily involves its ability to interact with specific molecular targets through reversible covalent bonding. The boronic acid moiety can form covalent bonds with diols and other nucleophiles, making it particularly useful for targeting enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This property is particularly relevant in the context of developing boron-containing drugs aimed at treating diseases where enzyme inhibition is beneficial .
  • Binding Affinity : Its ability to form reversible covalent bonds allows it to act as a probe for studying enzyme activity, providing insights into the dynamics of enzyme-substrate interactions.

Applications in Drug Development

Research indicates that this compound serves as an important intermediate in the synthesis of complex organic molecules and plays a role in the development of novel therapeutic agents.

Case Studies

  • Antimicrobial Activity : Recent studies have explored the antimicrobial properties of boronic acids, including derivatives like this compound. These compounds have shown potential against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus .
  • Cancer Research : The compound's ability to modulate enzyme activity is being investigated for its potential use in cancer therapeutics. By inhibiting specific enzymes involved in tumor progression, it may contribute to the development of targeted cancer treatments .

Research Findings

Several studies have highlighted the biological implications of boronic acids:

  • Enzyme Interaction : Boronic acids can disrupt enzyme function by interfering with essential biochemical pathways. For instance, they have been shown to inhibit enzymes critical for bacterial cell wall synthesis, thus providing a mechanism for their antibacterial activity .
  • Plant Biology : Boronic acids have also been studied for their effects on plant cells, where they disrupt cellular integrity by interfering with boron-dependent cross-links essential for cell structure .

Properties

IUPAC Name

[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSARWFLWPUWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(CCC)C(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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